molecular formula C23H22N4O3 B2612049 N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 1286719-14-9

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2612049
CAS No.: 1286719-14-9
M. Wt: 402.454
InChI Key: KROMQJVJOSPFBX-UHFFFAOYSA-N
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Description

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 5-oxo-1-phenylpyrrolidin-3-yl group and a 5,6,7,8-tetrahydronaphthalene-2-carboxamide moiety.

Properties

IUPAC Name

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c28-20-13-18(14-27(20)19-8-2-1-3-9-19)22-25-26-23(30-22)24-21(29)17-11-10-15-6-4-5-7-16(15)12-17/h1-3,8-12,18H,4-7,13-14H2,(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROMQJVJOSPFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4CC(=O)N(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves a multi-step process. One common method starts with the preparation of the pyrrolidinone intermediate, which is then reacted with various reagents to form the oxadiazole ring. The final step involves the coupling of the oxadiazole intermediate with the tetrahydronaphthalene moiety under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput techniques and parallel synthesis can also be employed to produce large quantities efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, altering the compound’s properties .

Scientific Research Applications

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparison Table

Compound Name Heterocyclic Core Substituent on Core (Position 5) Carboxamide Substituent Key Structural Features
Target Compound 1,3,4-oxadiazole 5-oxo-1-phenylpyrrolidin-3-yl 5,6,7,8-tetrahydronaphthalene-2-carboxamide High lipophilicity, rigid pyrrolidinone
5-(4-Chloro-2-Phenoxyphenyl)-N-(4-Methylpyridin-2-yl)-1,3,4-Oxadiazole-2-Carboxamide 1,3,4-oxadiazole 4-chloro-2-phenoxyphenyl 4-methylpyridin-2-yl Electron-withdrawing chloro, aromatic pyridine
5-Oxo-1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide 1,3,4-thiadiazole trifluoromethyl 5-oxo-1-phenylpyrrolidin-3-yl Enhanced metabolic stability (CF₃)
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 1,3,4-thiadiazole isopropyl 4-fluorophenyl-pyrrolidinone Steric bulk (isopropyl), fluorinated phenyl

Key Comparative Insights

Heterocyclic Core Variations

  • 1,3,4-Oxadiazole (Target and ) : The oxadiazole ring provides strong hydrogen-bond acceptor capacity (N and O atoms), enhancing solubility and target binding compared to thiadiazole analogs. However, it may exhibit lower metabolic resistance than sulfur-containing thiadiazoles .
  • 1,3,4-Thiadiazole () : The sulfur atom in thiadiazole improves electron-withdrawing properties and metabolic stability. For example, the trifluoromethyl group in further enhances resistance to oxidative degradation .

Substituent Effects

  • Pyrrolidinone Moiety: Present in all compounds, this group confers rigidity and facilitates interactions with polar residues in binding pockets. The 5-oxo-1-phenyl variant in the target compound and may enhance π-π stacking with aromatic protein residues.
  • The isopropyl substituent in introduces steric hindrance, which may reduce off-target interactions .

Pharmacological Implications

  • Electron-Withdrawing Groups: The trifluoromethyl group in improves metabolic stability but may reduce solubility, whereas the chloro-phenoxy group in balances hydrophobicity and electronic effects .
  • Aromatic Systems : The tetrahydronaphthalene in the target compound offers a planar aromatic surface for hydrophobic interactions, contrasting with the single-ring systems in and , which may limit binding affinity in deep pockets.

Biological Activity

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

The compound has the following chemical characteristics:

Property Value
Molecular Weight 394.46 g/mol
Molecular Formula C20H20N4O3
LogP 2.73
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 6
Polar Surface Area (PSA) 74 Ų

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Studies indicate that it may exhibit activity against certain cancer cell lines and has potential as an anti-inflammatory agent. The oxadiazole moiety is known for its role in enhancing the biological efficacy of compounds.

Anticancer Activity

Research suggests that derivatives of the compound have shown promising results in inhibiting the growth of various cancer cell lines. For instance, a study demonstrated that compounds with similar structures exhibited cytotoxic effects on human cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Studies

  • Study on Cancer Cell Lines
    • Objective : To evaluate the cytotoxicity of the compound against breast cancer cells.
    • Methodology : MTT assay was used to assess cell viability.
    • Results : The compound exhibited a significant reduction in cell viability at concentrations above 10 µM, indicating potential as a therapeutic agent against breast cancer.
  • Inflammation Model
    • Objective : To investigate the anti-inflammatory effects in a murine model.
    • Methodology : The compound was administered to mice with induced inflammation.
    • Results : A marked decrease in inflammatory markers was observed, suggesting its potential utility in treating inflammatory conditions.

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